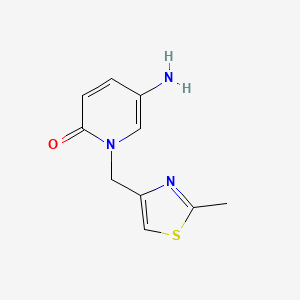![molecular formula C7H12Cl2N4O B13475227 2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a unique structure that has shown potential in various scientific research fields, including medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride, involves several steps:
Preparation of pyrrole-derived α,β-alkynyl ketones: .
Sonogashira cross-coupling: to introduce different groups into the alkyne.
Reaction between α,β-alkynyls and hydrazine monohydrate: to form pyrazoles.
Gold-catalyzed cyclization: of pyrazoles by alkyne groups.
Cyclization by NaH: to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and the use of automated reactors to scale up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the pyrrole or pyrazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Explored for its kinase inhibitory properties, making it a candidate for cancer treatment.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The compound exerts its effects by targeting specific molecular pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Pyrrolopyrazine derivatives: Exhibit a wide range of biological activities, including antimicrobial and kinase inhibition
Uniqueness
2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride stands out due to its unique structure, which combines the properties of both pyrrole and pyrazole rings. This combination enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H12Cl2N4O |
|---|---|
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
2-amino-1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C7H10N4O.2ClH/c8-1-7(12)11-3-5-2-9-10-6(5)4-11;;/h2H,1,3-4,8H2,(H,9,10);2*1H |
Clé InChI |
ZMIPQTOKPHJKJA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1C(=O)CN)NN=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)


![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)


![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)

